

# Application Notes and Protocols for Transepithelial Conductance Assay Using NJH-2-057

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## Compound of Interest

Compound Name: NJH-2-057

Cat. No.: B15569272

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## Introduction

**NJH-2-057** is a novel Deubiquitinase-Targeting Chimera (DUBTAC) designed for the targeted stabilization of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1][2][3] Specifically, it is engineered to address the  $\Delta F508$ -CFTR mutation, the most common mutation in Cystic Fibrosis (CF), which leads to the protein's misfolding, ubiquitination, and subsequent proteasomal degradation.[4][5] **NJH-2-057** is a heterobifunctional molecule composed of a ligand that binds to the  $\Delta F508$ -CFTR protein (lumacaftor) and a recruiter for the deubiquitinase OTUB1 (EN523).[1][2][6] By inducing proximity between OTUB1 and  $\Delta F508$ -CFTR, **NJH-2-057** facilitates the removal of polyubiquitin chains, thereby rescuing the mutant protein from degradation and increasing its cell surface expression and function as a chloride channel.[1][3][7][8]

The transepithelial conductance assay is a key method to functionally assess the restoration of CFTR activity. This assay measures the ion transport across a polarized epithelial cell monolayer, which is cultured on a permeable support. The Transepithelial Electrical Resistance (TEER) is a measure of the integrity of the epithelial barrier, while the short-circuit current ( $I_{sc}$ ) reflects the net ion transport. In the context of CF research, an increase in chloride conductance upon stimulation is a direct indicator of functional CFTR channels. This document

provides a detailed protocol for utilizing **NJH-2-057** in a transepithelial conductance assay with primary human bronchial epithelial cells from CF donors.

## Principle of the Assay

Primary human bronchial epithelial cells from donors with the  $\Delta F508$ -CFTR mutation are cultured on permeable supports at an air-liquid interface (ALI) to form a differentiated, polarized monolayer that mimics the airway epithelium.[9] These cells are then treated with **NJH-2-057** to stabilize the  $\Delta F508$ -CFTR protein. The effect of **NJH-2-057** on CFTR function is subsequently measured in an Ussing chamber or a similar device. The assay involves the sequential addition of pharmacological agents to isolate and quantify CFTR-mediated chloride conductance. A typical sequence includes:

- Amiloride: An epithelial sodium channel (ENaC) inhibitor, to block sodium absorption and thus isolate chloride secretion.
- Forskolin: A cAMP activator, which stimulates CFTR channel opening.
- VX-770 (Ivacaftor): A CFTR potentiator, to maximize the opening probability of the CFTR channels at the cell surface.
- CFTR(inh)-172: A specific CFTR inhibitor, to confirm that the measured current is indeed mediated by CFTR.

An increase in the forskolin- and VX-770-stimulated, CFTR(inh)-172-sensitive short-circuit current in **NJH-2-057**-treated cells compared to vehicle-treated controls indicates a successful rescue of  $\Delta F508$ -CFTR function.

## Data Presentation

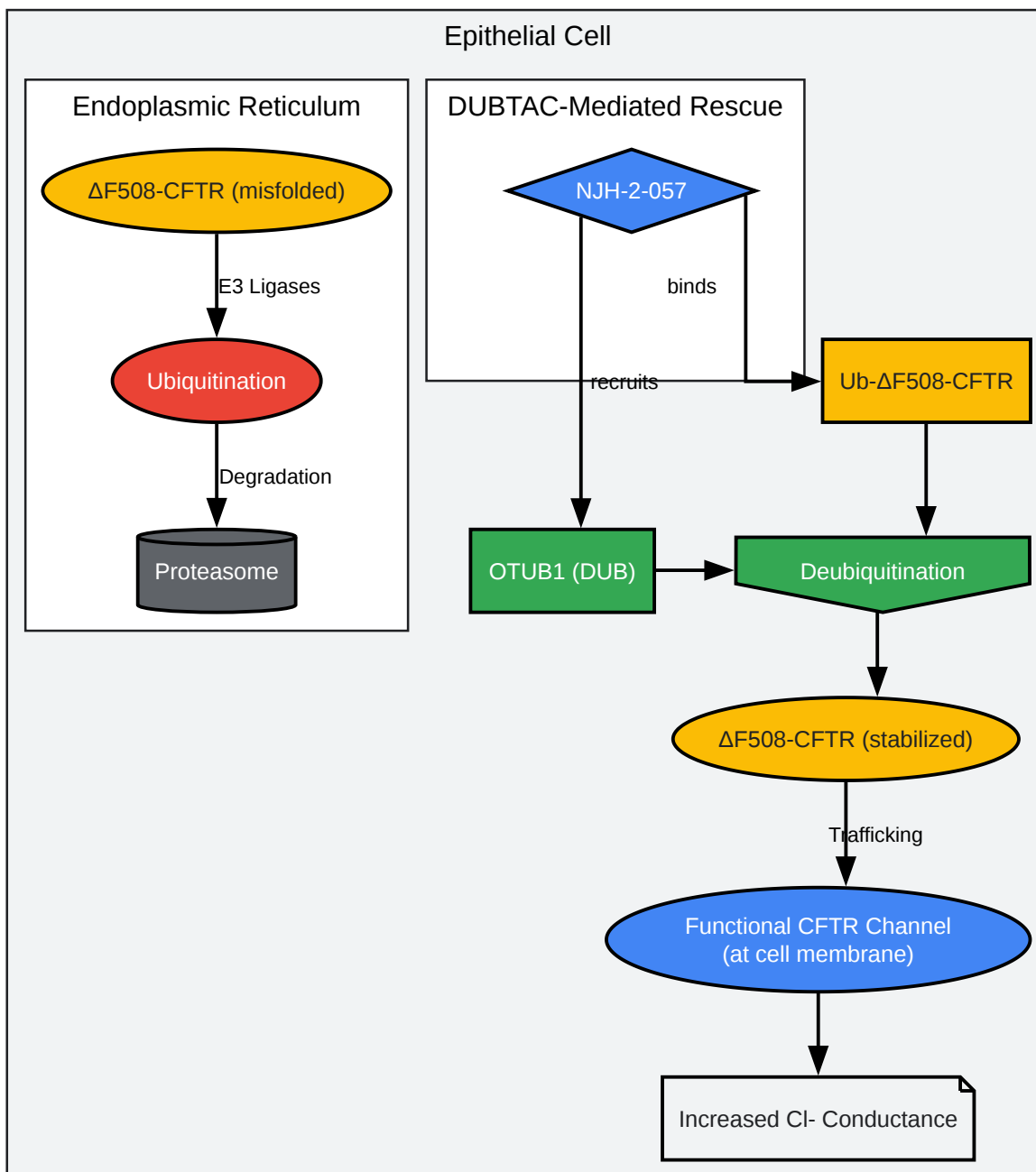
The following table presents illustrative quantitative data on the change in short-circuit current ( $\Delta I_{sc}$ ) in primary human bronchial epithelial cells homozygous for the  $\Delta F508$ -CFTR mutation. This data is representative of typical results expected from the described assay and is intended for illustrative purposes.

Treatment Group	Amiloride-Sensitive Isc ( $\mu\text{A}/\text{cm}^2$ )	Forskolin-Stimulated Isc ( $\mu\text{A}/\text{cm}^2$ )	VX-770-Potentiated Isc ( $\mu\text{A}/\text{cm}^2$ )	CFTR(inh)-172-Sensitive Isc ( $\mu\text{A}/\text{cm}^2$ )
Vehicle (DMSO)	$-25.5 \pm 3.2$	$1.5 \pm 0.5$	$3.2 \pm 0.8$	$-2.8 \pm 0.7$
NJH-2-057 (10 $\mu\text{M}$ )	$-24.8 \pm 3.5$	$8.9 \pm 1.5$	$15.4 \pm 2.1$	$-14.5 \pm 1.9$
Lumacaftor (10 $\mu\text{M}$ )	$-26.1 \pm 3.0$	$4.5 \pm 0.9$	$8.1 \pm 1.2$	$-7.5 \pm 1.1$

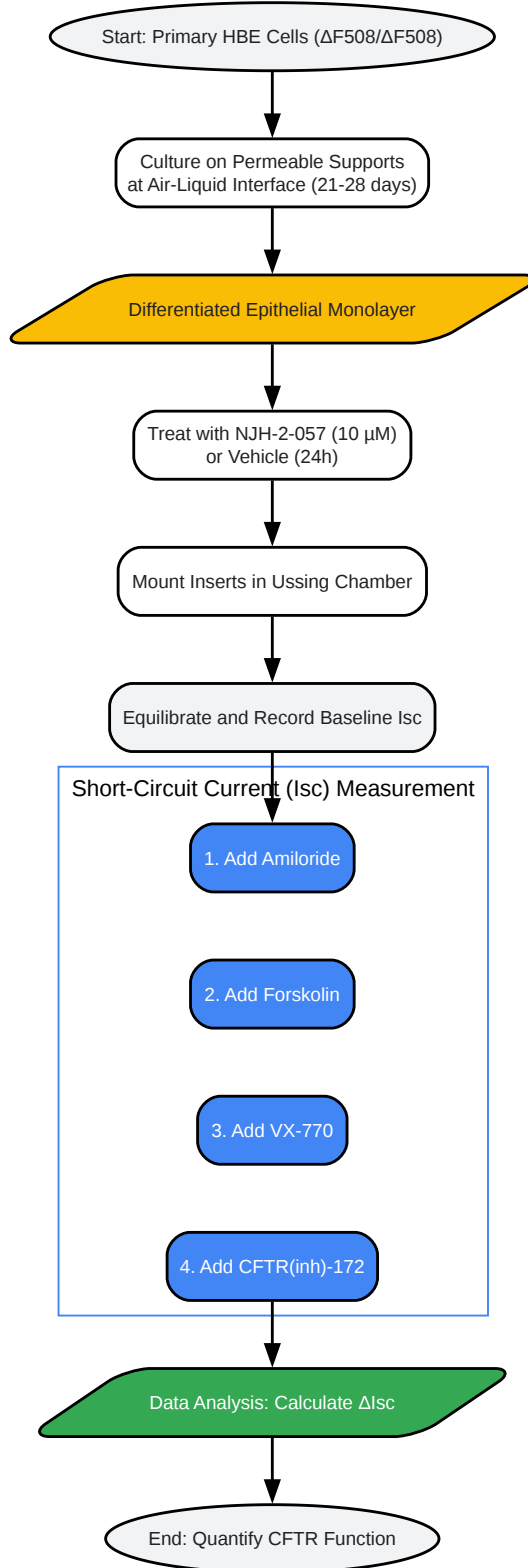
Values are presented as mean  $\pm$  standard deviation.

## Signaling Pathway of NJH-2-057

## Mechanism of Action of NJH-2-057 DUBTAC



## Workflow for Transepithelial Conductance Assay with NJH-2-057

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